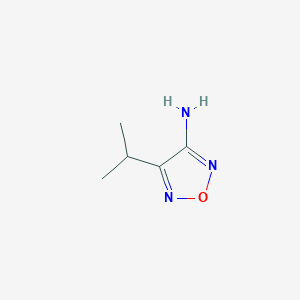
5-Bromo-N-(2-methoxyethyl)pyridin-2-amine
描述
5-Bromo-N-(2-methoxyethyl)pyridin-2-amine is a brominated aromatic amine with the molecular formula C8H11BrN2O. This compound features a pyridine ring substituted with a bromine atom at the 5-position and an N-(2-methoxyethyl) group at the 2-position. It is a versatile intermediate used in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Bromination of Pyridine Derivatives: The compound can be synthesized by brominating 2-aminopyridine derivatives in the presence of a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br2).
N-Alkylation: The N-(2-methoxyethyl) group can be introduced through N-alkylation reactions using 2-methoxyethanol and a suitable alkylating agent like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production typically involves large-scale bromination and alkylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The bromine atom on the pyridine ring can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to remove the bromine atom, resulting in different reduced derivatives.
Substitution Reactions: The pyridine ring can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or iodide ions (I-) are used, often with a base like triethylamine (Et3N).
Major Products Formed:
Oxidation Products: Various oxidized pyridine derivatives.
Reduction Products: Amines or other reduced forms of the compound.
Substitution Products: Derivatives with different substituents replacing the bromine atom.
科学研究应用
5-Bromo-N-(2-methoxyethyl)pyridin-2-amine is used in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.
相似化合物的比较
5-Bromo-N-methylpyridin-2-amine: Similar structure but with a methyl group instead of the methoxyethyl group.
5-Bromo-2-aminopyridine: Lacks the N-(2-methoxyethyl) group.
Uniqueness: 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine is unique due to its specific substitution pattern, which influences its reactivity and applications compared to similar compounds.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields. Its unique structure and properties allow for a wide range of applications, from chemical synthesis to potential therapeutic uses.
Would you like more information on any specific aspect of this compound?
属性
IUPAC Name |
5-bromo-N-(2-methoxyethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-12-5-4-10-8-3-2-7(9)6-11-8/h2-3,6H,4-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECPICKDQOYKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651976 | |
| Record name | 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005010-02-5 | |
| Record name | 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dioxaspiro[4.5]decane-8-thiol](/img/structure/B1518996.png)
![2-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1518999.png)
![2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1519002.png)

![3-[(4-Methylphenyl)amino]propanethioamide](/img/structure/B1519006.png)
![Methyl 2-[(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1519007.png)

![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline](/img/structure/B1519012.png)


![3-[(Hexyloxy)methyl]aniline](/img/structure/B1519015.png)

![3-{[(4-Methylpentyl)oxy]methyl}aniline](/img/structure/B1519017.png)
